4-Methoxy-2-(piperidin-1-ylmethyl)phenol
Description
Properties
IUPAC Name |
4-methoxy-2-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-5-6-13(15)11(9-12)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGLVKPXYMONBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol typically involves the reaction of 4-methoxyphenol with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where formaldehyde is used as a methylene bridge to link the piperidine to the phenol ring . The reaction conditions often include mild temperatures and a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The piperidinylmethyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield 4-methoxy-2-(piperidin-1-ylmethyl)quinone, while reduction of the methoxy group can produce 4-hydroxy-2-(piperidin-1-ylmethyl)phenol .
Scientific Research Applications
4-Methoxy-2-(piperidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidinylmethyl group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Electronic and Computational Insights
- DFT Studies: Computational analyses of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol reveal that the methoxy group stabilizes the HOMO (-6.2 eV), while the imine group lowers the LUMO (-2.8 eV), enhancing charge transfer properties . Similar effects are expected in this compound, where the piperidinylmethyl group may modulate frontier orbital energies.
- Solubility : The piperidine moiety improves solubility in polar solvents compared to benzimidazole-containing analogues, which exhibit stronger intermolecular interactions .
Industrial and Environmental Relevance
- Natural Analogues: Phenolic compounds like 4-methoxy-5-formylsalicylaldehyde (from olive by-products) share the methoxy group but lack synthetic versatility due to aldehyde sensitivity, highlighting the advantage of stable piperidine substituents .
- Toxicity: Phenolic derivatives are generally more eco-friendly than halogenated analogues (e.g., 2,4-dichloro derivatives), aligning with green chemistry trends .
Q & A
Basic: What are the key considerations in synthesizing 4-Methoxy-2-(piperidin-1-ylmethyl)phenol, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step routes, such as:
- Mannich Reaction : Condensation of phenol derivatives with piperidine and formaldehyde under controlled pH (e.g., acetic acid) to introduce the piperidinylmethyl group .
- Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensure high purity .
- Intermediate Characterization : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress .
Key Reagents : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions ; lithium aluminum hydride (LiAlH₄) for reductions .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding in the phenol group) .
- Infrared (IR) Spectroscopy : Detects O–H (3200–3600 cm⁻¹) and C–O (1250 cm⁻¹) stretches .
Advanced: How do structural modifications to the piperidine or methoxyphenol moieties influence biological activity?
Answer:
- Piperidine Modifications :
- N-Methylation : Enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Sulfonyl Substituents : Introduce electron-withdrawing effects, altering receptor binding (e.g., antimicrobial targets) .
- Methoxyphenol Adjustments :
- Fluorine Substitution : Increases metabolic stability via reduced CYP450 oxidation .
- Positional Isomerism : Ortho-substituted methoxy groups may sterically hinder enzyme interactions compared to para-substituted analogs .
Example : Derivatives with 4-methylpiperazine show enhanced anticancer activity in vitro .
Advanced: How can researchers resolve contradictions between in vitro efficacy data and insufficient toxicity profiles for this compound?
Answer:
- Tiered Toxicity Testing :
- Acute Toxicity : Use OECD Guideline 423 (rodent models) to establish LD₅₀ .
- Genotoxicity : Ames test (bacterial reverse mutation assay) to assess mutagenicity .
- Chronic Exposure : Subacute 28-day studies in rodents to identify organ-specific effects .
- Mechanistic Studies : Compare cytotoxicity in cancer vs. normal cell lines (e.g., MTT assays) to evaluate selectivity .
- Data Gaps : Current SDSs note "no toxicity data available," necessitating rigorous in vivo validation before preclinical trials .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to antimicrobial IC₅₀ values .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Validation : Cross-check with experimental IC₅₀ or Ki values from enzyme inhibition assays .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Racemization Risks : Piperidine ring closure under high temperatures may lead to undesired stereoisomers. Mitigate via low-temperature (<0°C) reactions .
- Catalyst Selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enforce enantioselectivity .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
